(S)-DSPC

Catalog No.
S576169
CAS No.
816-94-4
M.F
C44H88NO8P
M. Wt
790.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-DSPC

CAS Number

816-94-4

Product Name

(S)-DSPC

IUPAC Name

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1

InChI Key

NRJAVPSFFCBXDT-HUESYALOSA-N

SMILES

Array

Synonyms

1,2-distearoyl-sn-glycero-3-phosphocholine, 1,2-distearoyllecithin, 1,2-distearoyllecithin, (+-)-isomer, 1,2-distearoyllecithin, (R)-isomer, 1,2-distearoyllecithin, (S)-isomer, 1,2-distearoylphosphatidylcholine, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide, distearoyl phosphatidylcholine, distearoylglycerophosphocholine, distearoylphosphatidylcholine, distearoylphosphatidylcholine, DL-

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

The exact mass of the compound 1,2-Distearoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 725285. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of phosphatidylcholine 36:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

(S)-DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a synthetic, high-purity, saturated phospholipid with an 18-carbon acyl chain. Its primary function is to serve as a critical structural component in the formation of rigid, stable lipid bilayers for drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). The full saturation and long C18 chains result in a high phase transition temperature (Tm) of approximately 55°C, which ensures that at physiological temperature (37°C), membranes containing (S)-DSPC are in a well-ordered, gel-like state. This characteristic is fundamental to its role in enhancing the structural integrity of nanoparticles, preventing the premature leakage of encapsulated drugs, and ensuring stability during circulation.

Substituting enantiomerically pure (S)-DSPC with seemingly similar alternatives like racemic DSPC, shorter-chain phospholipids (e.g., DPPC), or undefined mixtures like Hydrogenated Soy PC (HSPC) is a critical process risk. Such substitutions can lead to significant variations in formulation performance and batch-to-batch reproducibility. Differences in acyl chain length directly alter the phase transition temperature, which governs membrane fluidity, drug retention, and particle stability. Furthermore, using a racemic mixture instead of the stereopure (S)-enantiomer can disrupt optimal lipid packing, potentially affecting delivery efficiency and in vivo tolerability. For regulated applications, the compositional consistency of a single, defined molecule like (S)-DSPC is essential for reproducible manufacturing, a standard that variable natural mixtures cannot meet.

Superior Drug Retention at Physiological Temperature vs. Shorter-Chain Analogs

The longer C18 acyl chains of DSPC provide a higher phase transition temperature (Tm) compared to other common saturated phospholipids, which is directly correlated with enhanced liposome stability and drug retention. In a direct comparison of liposomes incubated at 37°C for 48 hours, DSPC-based liposomes retained 85.2% of their encapsulated payload. In contrast, liposomes made with the C16 analog, DPPC, lost a significant portion of their payload after just 24 hours, retaining only about 60.8%. The C14 analog, DMPC, performed even more poorly, with significant drug loss occurring within 15 minutes.

Evidence DimensionPayload (Inulin) Retention in Liposomes at 37°C
Target Compound Data85.2% retention after 48 hours
Comparator Or BaselineDPPC (C16): ~60.8% retention after 24 hours; DMPC (C14): Significant loss after 15 minutes
Quantified DifferenceDSPC liposomes show >40% higher payload retention compared to DPPC liposomes after extended incubation.
ConditionsLiposomes composed of phospholipid and 21% cholesterol, incubated in Phosphate Buffered Saline (PBS) at 37°C.

For controlled-release applications, this superior retention minimizes premature drug leakage, improving therapeutic efficacy and reducing potential side effects.

Higher Phase Transition Temperature for Enhanced Membrane Rigidity

(S)-DSPC exhibits a main phase transition temperature (Tm) of approximately 55°C, significantly higher than that of DPPC (C16), which is ~41°C, and DMPC (C14), which is ~24°C. This high Tm ensures that at physiological temperature (37°C), DSPC bilayers are in the rigid, ordered gel phase, whereas DMPC is in the fluid phase and DPPC is very close to its transition point. This physical state is critical for creating stable, less permeable membranes.

Evidence DimensionMain Phase Transition Temperature (Tm)
Target Compound Data~55.5°C
Comparator Or BaselineDPPC (C16): ~41.0°C; DMPC (C14): ~22.5°C
Quantified DifferenceDSPC's Tm is ~14.5°C higher than DPPC's and ~33°C higher than DMPC's.
ConditionsDetermined by nanoplasmonic sensing and oscillatory rheology on aqueous dispersions of the phospholipids.

A higher Tm is a key selection criterion for developing thermosensitive liposomes and ensures maximal structural integrity and minimal payload leakage for formulations intended for use at body temperature.

Essential Component for In Vivo Stability in Clinically Approved mRNA Vaccines

(S)-DSPC is not just a research-grade lipid; it is a helper lipid used in all three FDA-approved LNP drug products, including Onpattro and the mRNA vaccines from Pfizer/BioNTech and Moderna. Its role is to provide structural stability and integrity to the nanoparticles, which is essential for protecting the mRNA payload from degradation during in vivo transport. The selection of DSPC for these clinically and commercially successful products underscores its established role in creating stable, effective, and reproducible formulations suitable for human use.

Evidence DimensionInclusion in FDA-Approved LNP Formulations
Target Compound DataUtilized as a key structural lipid in both BNT162b2 (Pfizer) and mRNA-1273 (Moderna) COVID-19 vaccines.
Comparator Or BaselineOther experimental helper lipids (e.g., DOPE, DOPC) are common in preclinical studies but DSPC is the established choice for clinically approved mRNA LNPs.
Quantified DifferenceN/A (Qualitative but high procurement relevance)
ConditionsCommercial-scale, GMP-manufactured lipid nanoparticle formulations for human intravenous or intramuscular administration.

Procuring (S)-DSPC aligns formulation development with clinically validated components, reducing regulatory hurdles and de-risking the transition from preclinical to clinical manufacturing.

Formulations for Small Molecules Requiring High Retention and Stability

For encapsulating small-molecule drugs prone to leakage, the high phase transition temperature and resulting membrane rigidity of (S)-DSPC make it the preferred structural lipid over more fluid alternatives like DPPC or DMPC. This ensures minimal premature drug release and enhances stability during storage and circulation.

Development of Stable Lipid Nanoparticles (LNPs) for Nucleic Acid Therapeutics

(S)-DSPC is a critical component for creating robust LNPs for delivering siRNA, mRNA, or other nucleic acids. Its proven role in enhancing structural integrity is essential for protecting the payload from enzymatic degradation and ensuring effective delivery, as validated by its use in multiple FDA-approved therapies.

Clinical and GMP-Grade Manufacturing Workflows

In applications requiring high reproducibility and a clear path to regulatory approval, the use of a single, high-purity, chemically defined excipient like (S)-DSPC is non-negotiable. It eliminates the batch-to-batch variability inherent in natural mixtures (e.g., HSPC) and provides the consistency needed for scalable GMP manufacturing.

Physical Description

Solid

XLogP3

15.6

Hydrogen Bond Acceptor Count

8

Exact Mass

789.62475576 Da

Monoisotopic Mass

789.62475576 Da

Heavy Atom Count

54

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

UNII

043IPI2M0K

Other CAS

816-94-4

Wikipedia

1,2-distearoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023
1. E. Sim, P. Cullis, and R. Richards “Physical Studies on Phosphonium Phosphafidylcholine” Journal of Biochemistry, vol. 151 pp. 555-560, 19752. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholine hydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19903. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19904. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 2008

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